2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Vue d'ensemble

Description

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O3S2 and its molecular weight is 240.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508982. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

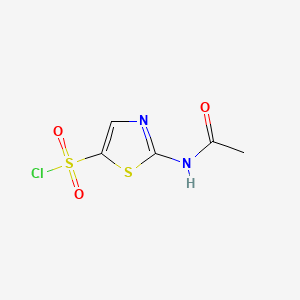

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 202.63 g/mol

This compound features a thiazole ring, which is known for its biological significance in various medicinal compounds.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been noted to act as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown its potential as a modulator of the Rev-Erb pathway, which plays a crucial role in circadian rhythm and metabolic regulation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties. The sulfonyl chloride moiety enhances the reactivity of the molecule, potentially allowing it to interact effectively with microbial targets .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various thiazole derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard disk diffusion methods, highlighting its potential as an antibacterial agent .

Case Study 2: Enzyme Modulation

In another investigation focusing on metabolic pathways, the compound was shown to influence the expression levels of genes related to circadian rhythms. This modulation suggests a broader application in metabolic disorders and sleep-related issues .

Case Study 3: Cytotoxicity in Cancer Research

Research involving cancer cell lines revealed that this compound could induce apoptosis in K562 cells. The study utilized flow cytometry to analyze cell death mechanisms, indicating that the compound may have therapeutic potential in oncology .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including 2-acetamido-1,3-thiazole-5-sulfonyl chloride, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from thiazoles were effective against a range of bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and fungi like Penicillium chrysogenum . The compound's sulfonyl chloride moiety enhances its reactivity, making it a valuable intermediate in synthesizing more complex antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes relevant to disease pathology. For instance, thiazole derivatives have shown promise as inhibitors of carbonic anhydrase enzymes, which are implicated in conditions such as cancer and obesity . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can lead to improved inhibitory effects against specific isoforms of these enzymes.

Synthesis of Novel Compounds

Synthesis Pathways

The synthesis of this compound can be achieved through various methodologies, often involving the chlorination of thiazole derivatives. This compound serves as a precursor for synthesizing a series of thiazole-based sulfonamides and other heterocyclic compounds . The versatility in its chemical reactivity allows for the development of new therapeutic agents with enhanced biological activities.

Case Study: Antiviral Agents

A notable application includes the development of antiviral agents based on thiazole scaffolds. For instance, derivatives have been synthesized as potential inhibitors of helicase-primase complexes in viral replication processes . The compound's ability to modify existing antiviral frameworks opens pathways for new drug candidates.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that the compound can cause severe skin burns and eye damage upon contact . Therefore, safety protocols must be established during handling and experimentation.

Summary Table of Applications

Propriétés

IUPAC Name |

2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOHVKFYBJLEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990077 | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-30-2 | |

| Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 69812-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.